molecular formula C4H2BrNO2S B082342 2-Bromo-5-nitrothiophene CAS No. 13195-50-1

2-Bromo-5-nitrothiophene

Cat. No.: B082342
CAS No.: 13195-50-1
M. Wt: 208.04 g/mol
InChI Key: ZPNFMDYBAQDFDY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromo-5-nitrothiophene is a heteroaryl halide

Mode of Action

It’s known that it can be prepared from thiophene by bromination followed by nitration . This suggests that the compound might interact with its targets through a mechanism involving the transfer of nitro and bromo groups, potentially altering the function of the target molecules.

Biochemical Pathways

It’s known that the compound participates in the synthesis of oligothiophene precursors for generating (porphinato)zinc (ii)-based chromophores . This suggests that it might play a role in the biochemical pathways related to the synthesis of these chromophores.

Result of Action

Given its role in the synthesis of oligothiophene precursors for generating (porphinato)zinc (ii)-based chromophores , it might influence the properties of these chromophores at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-nitrothiophene can be synthesized from thiophene through a two-step process involving bromination followed by nitration . The bromination of thiophene typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The nitration step involves treating the brominated thiophene with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitrothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-nitrothiophene’s combination of bromine and nitro groups makes it uniquely versatile for various synthetic applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-5-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNFMDYBAQDFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157275
Record name 2-Bromo-5-nitrothiophene
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Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13195-50-1
Record name 2-Bromo-5-nitrothiophene
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Record name 2-Bromo-5-nitrothiophene
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Record name 2-Bromo-5-nitrothiophene
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Record name 2-bromo-5-nitrothiophene
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Synthesis routes and methods

Procedure details

Nitric acid (24.00 g, 1.42 sp gr, 0.381 mol) in acetic anhydride (50 ml) at 0° C. was added dropwise to a cooled (0° C.) rapidly stirred solution of the compound of step 5.1 (24.77 g, 0.152 mol) in acetic anhydride (50 ml). At the end of the addition the stirring was continued for 0.5 hr and the mixture was refrigerated overnight. The mixture was poured into ice water (400 ml) and the precipitate was filtered off, dissolved in ether (2×200 ml), and washed with water until free of acid. The solvent was removed in vacuo and the residue was purified by column chromatography [silica gel/petroleum fraction (bp 40°-60° C.), dichloromethane, 5:1] and was recrystallised from ethanol/dimethoxyethane, 100:1 to give a pale yellow solid which was dried in vacuo (P2O5) to give 66% yield of 20.89 g.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24.77 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-bromo-5-nitrothiophene a useful compound in organic synthesis?

A1: this compound is a versatile building block in organic synthesis because it readily undergoes nucleophilic aromatic substitution (SNAr) reactions. This reactivity stems from the electron-withdrawing nature of both the bromine and nitro groups, which activate the thiophene ring towards attack by nucleophiles. [2, 3]

Q2: Can you give some examples of how this compound has been used in SNAr reactions?

A2: Several studies highlight the utility of this compound in SNAr reactions:

    Q3: What factors influence the rate of SNAr reactions involving this compound?

    A3: The rate of SNAr reactions with this compound is significantly affected by solvent properties:

      Q4: What analytical techniques are commonly employed to study this compound and its reactions?

      A4: Researchers rely on various analytical techniques for the characterization and quantification of this compound and its reaction products:

        Q5: Are there any known electrochemical properties of this compound?

        A5: Yes, studies have investigated the electrochemical reduction mechanism of this compound in dimethylformamide, providing insights into its electrochemical behavior. [6]

        1. Linear and nonlinear free energy relationships in nucleophilic substitution reaction of this compound with morpholine
        2. New Shelf-Stable Halo- and Alkoxy-Substituted Pyridylboronic Acids and their Suzuki Cross-Coupling Reactions to Yield Heteroarylpyridines
        3. Ionic liquids/[bmim][N3] mixtures: promising media for the synthesis of aryl azides by SNAr.
        4. Solvent polarity and hydrogen bond effects on nucleophilic substitution reaction of 2‐bromo‐5‐nitrothiophene with piperidine
        5. Synthesis of this compound and Its Derivatives via Bromine Atom Substitution with Secondary Cycloaliphatic Amines.
        6. Mechanism of the electrochemical reduction of 2-halo-5-nitrothiophenes in dimethylformamide

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